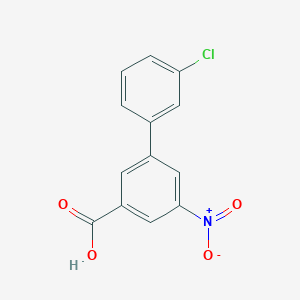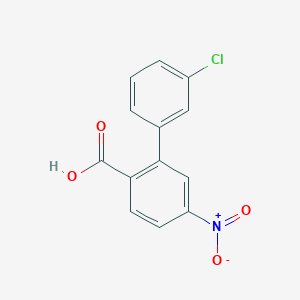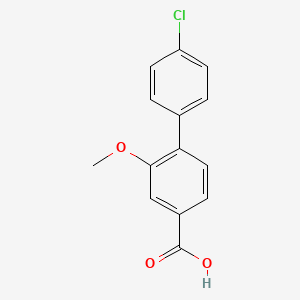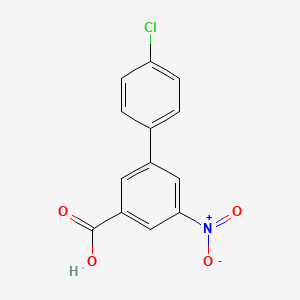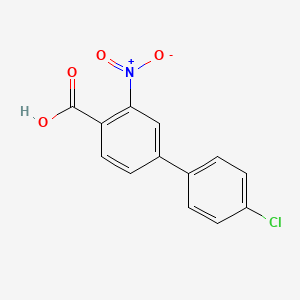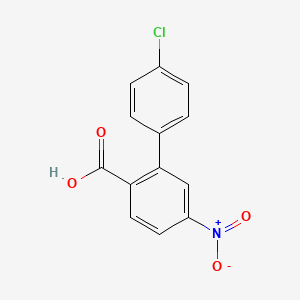
2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-nitrobenzoic acid (2-C4NB) is an organic compound with the molecular formula C10H6ClNO4. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 2-C4NB is commonly used in scientific research, as it has a wide range of applications in various fields. It is a useful reagent for the synthesis of other compounds, and its mechanism of action is of particular interest due to its potential applications in biochemical and physiological research. In
科学的研究の応用
2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is also used as a catalyst in certain reactions. It is also used as a fluorescent probe for the detection of biological molecules, and it has been used to study the structure and function of proteins. In addition, it has been used in the study of enzymes, and it has been used as a model compound to study the mechanism of action of other compounds.
作用機序
2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% is a nitroaromatic compound, and its mechanism of action is related to its ability to form covalent bonds with proteins and other biological molecules. It is believed that the nitro group of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% can interact with the amino acid residues of proteins, forming covalent bonds. This interaction can lead to changes in the structure and function of proteins, and can also affect the activity of enzymes.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and aldosterone.
実験室実験の利点と制限
2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available. It is also stable, and it is not easily degraded under normal conditions. However, there are some limitations to its use. It is toxic, and it can be irritating to the skin, eyes, and mucous membranes. In addition, it can react with other compounds, and it can be difficult to remove from reaction mixtures.
将来の方向性
There are several potential future directions for the use of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% in scientific research. It could be used to study the mechanism of action of other compounds, or to develop novel therapeutic agents. It could also be used to develop new fluorescent probes for the detection of biological molecules, or to study the structure and function of proteins. In addition, it could be used to study the effects of environmental pollutants on biological systems, or to develop new methods for the synthesis of other compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds, or to develop new methods for the detection and analysis of biological molecules.
合成法
2-(4-Chlorophenyl)-4-nitrobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol and nitrobenzene in the presence of sulfuric acid. The second step involves the reaction of the resulting nitrochlorobenzene with an alkali hydroxide. The reaction is carried out at temperatures between 80 and 100 °C. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFJYEAERLNKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689583 |
Source


|
| Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-83-3 |
Source


|
| Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


